molecular formula C7H7Cl2N B1368404 2,5-Dichloro-4-methylaniline CAS No. 88434-66-6

2,5-Dichloro-4-methylaniline

Cat. No. B1368404
CAS RN: 88434-66-6
M. Wt: 176.04 g/mol
InChI Key: PLVBBUUBVVJOIB-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylaniline is a chemical compound with the CAS Number: 88434-66-6 . It has a molecular weight of 176.04 and its IUPAC name is 2,5-dichloro-4-methylaniline . It is a powder at room temperature .


Synthesis Analysis

The synthesis of anilines like 2,5-Dichloro-4-methylaniline typically involves several steps . These can include nitration, conversion from the nitro group to an amine, and bromination . The order of these steps is important, as the nitro group is meta directing, meaning that the nitration step should be performed first .


Molecular Structure Analysis

The InChI code for 2,5-Dichloro-4-methylaniline is 1S/C7H7Cl2N/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

2,5-Dichloro-4-methylaniline is a powder at room temperature . It has a melting point of 91-93°C . The compound has a molecular weight of 176.04 .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of Novel Compounds : 2,5-Dichloro-4-methylaniline has been used in synthesizing novel compounds with antioxidant activities, such as in the creation of various oxime derivatives (Topçu, Ozen, Bal, & Taş, 2021).
  • Spectroscopic Studies : The compound has been pivotal in the study of vibrational spectroscopy. Fourier transform infrared and FT-Raman spectral analysis of compounds like 4-chloro-2-methylaniline and related derivatives have been performed (Arjunan & Mohan, 2008), (Arjunan & Mohan, 2009).
  • Structural Analysis in Chemistry : The compound aids in understanding molecular structures, as seen in studies involving vibrational spectroscopy and theoretical analysis for structural determination (Karabacak, Karagöz, & Kurt, 2008).

Biological and Environmental Research

  • Biological Monitoring and Toxicity Studies : It's utilized in the determination of dichloroanilines in human urine, serving as an internal standard in gas chromatography/mass spectrometry methods. This is crucial for assessing exposure to certain pesticides and understanding their potential health effects (Turci, Barisano, Balducci, Colosio, & Minoia, 2006).
  • Metabonomic Assessment : In studies assessing the toxicity of various compounds to earthworms, 2,5-Dichloro-4-methylaniline-related derivatives have been used to identify new endogenous biomarkers, aiding in understanding the biochemical impact of toxic substances (Bundy et al., 2002).

Materials Science and Polymer Chemistry

  • Polymer Synthesis and Characterization : 2,5-Dichloro-4-methylaniline is involved in the synthesis of polymers, such as in oxidative chemical polymerization of N-methylaniline, which has applications in material science (Sayyah & El-Salam, 2003).

Advanced Chemical Synthesis Techniques

  • Development of Chemical Sensors : Research includes the synthesis of fluorescent sensors for detecting specific ions, where derivatives of 2,5-Dichloro-4-methylaniline play a crucial role (Burdette, Frederickson, Bu, & Lippard, 2003).
  • Chemical Derivatization Studies : The compound has been used in studies exploring the synthesis of various chemical derivatives, which are significant in developing new chemical entities (Xiao-yan, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with skin and eyes .

properties

IUPAC Name

2,5-dichloro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVBBUUBVVJOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598966
Record name 2,5-Dichloro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-methylaniline

CAS RN

88434-66-6
Record name 2,5-Dichloro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-4-methylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AP Naik, KR Desai, HS Patel - 2001 - sid.ir
This paper reports the synthesis of oligomeric dispersed dyes based on α-naphthol-formaldehyde (NF) oligomer by coupling of various diazonium salt to α-NF oligomer. α-NF oligomer …
Number of citations: 16 www.sid.ir

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